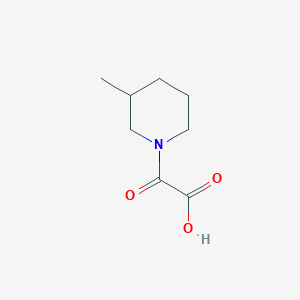

2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid

Description

2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid is a carboxylic acid derivative featuring a piperidine ring substituted with a methyl group at the 3-position and an oxoacetic acid moiety. This compound is of interest in medicinal chemistry due to its structural hybrid of a heterocyclic amine and a reactive carbonyl group, which may facilitate interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

2-(3-methylpiperidin-1-yl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-6-3-2-4-9(5-6)7(10)8(11)12/h6H,2-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOSNEINDNMSSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.

Attachment of the Oxoacetic Acid Moiety: The oxoacetic acid moiety can be introduced through acylation reactions using reagents like oxalyl chloride followed by hydrolysis.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are selected to enhance reaction efficiency and scalability .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxoacetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: N-oxides of the piperidine ring.

Reduction: Hydroxy derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the development of pharmaceutical agents targeting various diseases.

Industry: Utilized in the production of specialty chemicals and intermediates for drug synthesis.

Mechanism of Action

The mechanism of action of 2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, while the oxoacetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Isomers: Positional Methyl Variants

- 2-(2-Methylpiperidin-1-yl)-2-oxoacetic Acid (CAS 77654-61-6): Molecular Formula: C₈H₁₃NO₃ (identical to the 3-methyl variant). Hazards: Classified as hazardous (H302, H319, H372, H410), requiring precautions for skin/eye contact and environmental exposure . Key Difference: The 2-methyl substitution on the piperidine ring may alter steric interactions in biological systems compared to the 3-methyl isomer.

2-(4-Methylpiperidin-1-yl)-2-oxoacetic Acid (CAS 1018565-49-5):

Piperazine-Based Analogs

- (2,2-Dimethyl-3-oxo-piperazin-1-yl)-acetic Acid (CAS 856437-83-7): Molecular Formula: C₈H₁₄N₂O₃. Molecular Weight: 186.21 g/mol, slightly higher than the target compound (171.19 g/mol), which may affect pharmacokinetics .

Aromatic and Heteroaromatic Derivatives

- 2-(3-Fluorophenyl)-2-oxoacetic Acid: Hazards: Acute toxicity (H302, H319) and environmental risks (H410), similar to the piperidine-based compounds but with added electronegativity from fluorine .

2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic Acid (CAS 1457766-35-6):

Pyridine and Indole Derivatives

- 2-(3-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic Acid: Structure: A dihydropyridine derivative with a conjugated system, offering redox activity distinct from saturated piperidine analogs. Potential applications in prodrug design .

- Nootropic Indolglyoxyl Derivatives: Activity: Derivatives like (2-oxoindolin-3-ylidene)-2-oxoacetic acid exhibit nootropic effects, suggesting that the target compound’s piperidine ring could be optimized for CNS penetration by modifying substituents .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | pKa (Predicted) | Hazards/Class | Potential Applications |

|---|---|---|---|---|---|---|

| 2-(3-Methylpiperidin-1-yl)-2-oxoacetic Acid | C₈H₁₃NO₃ | 171.19 | 3-methylpiperidine, oxoacetic acid | N/A | Not specified | Drug discovery, enzyme modulation |

| 2-(4-Methylpiperidin-1-yl)-2-oxoacetic Acid | C₈H₁₃NO₃ | 171.19 | 4-methylpiperidine | 2.34 | None reported | Chemical synthesis, catalysis |

| (2,2-Dimethyl-3-oxo-piperazin-1-yl)-acetic Acid | C₈H₁₄N₂O₃ | 186.21 | Piperazine, dimethyl, ketone | N/A | None reported | Bioactive scaffold design |

| 2-(3-Fluorophenyl)-2-oxoacetic Acid | C₈H₅FO₃ | 168.12 | Fluorophenyl | N/A | H302, H319, H410 | Pharmaceutical intermediates |

| 2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic Acid | C₁₃H₁₀O₄ | 230.22 | Naphthalene, methoxy | N/A | None reported | Materials science, dyes |

Research Findings and Implications

- Acidity and Reactivity : The position of the methyl group on the piperidine ring (e.g., 3-methyl vs. 4-methyl) influences electronic effects, as seen in the pKa difference (2.34 for 4-methyl vs. unmeasured for 3-methyl). This could impact ionization state and bioavailability .

- Biological Activity : Piperidine and piperazine derivatives show promise in CNS-targeted therapies, whereas aryl-substituted analogs (e.g., naphthalene, fluorophenyl) may excel in materials science due to aromatic interactions .

- Safety Profile : Piperidine-based compounds require careful handling due to acute toxicity risks, whereas bulkier aromatic derivatives (e.g., naphthalene) may pose lower immediate hazards .

Biological Activity

2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid, also known by its chemical formula C8H13NO3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Composition

- Molecular Formula : C8H13NO3

- Molecular Weight : 173.19 g/mol

- CAS Number : 1018565-95-1

The structure of 2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid features a piperidine ring substituted with a ketone and a carboxylic acid group, which contributes to its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not available |

| Solubility | Soluble in water |

| Appearance | White to off-white solid |

The biological activity of 2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Interaction : It interacts with various receptors in the body, potentially modulating neurotransmitter systems and influencing physiological responses.

- Antiviral Properties : Preliminary studies suggest that this compound may exhibit antiviral activity, particularly against certain viral infections by disrupting viral entry mechanisms.

Therapeutic Applications

The potential therapeutic applications of 2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid include:

- Antiviral Agents : Its ability to inhibit viral replication positions it as a candidate for developing antiviral therapies.

- Neurological Disorders : Given its interaction with neurotransmitter receptors, it may have implications in treating conditions like anxiety or depression.

- Anti-inflammatory Effects : Some studies indicate that it may possess anti-inflammatory properties, making it relevant for conditions characterized by inflammation.

Case Study 1: Antiviral Activity

A study published in the Journal of Medicinal Chemistry investigated the antiviral properties of compounds similar to 2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid. The research focused on their ability to inhibit HIV entry into host cells. Results indicated that modifications to the piperidine ring enhanced antiviral activity, suggesting that structural optimization could lead to more effective inhibitors .

Case Study 2: Neuropharmacological Effects

Research exploring the neuropharmacological effects of piperidine derivatives found that compounds with similar structures exhibited anxiolytic effects in animal models. This suggests that 2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid could potentially influence mood and anxiety disorders .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between 2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid and other piperidine derivatives. The findings are summarized in the table below:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid | Potential antiviral effects | Needs further investigation |

| 4-(Methylpiperidin-1-yl)butanoic acid | Neuroprotective effects | Similar mechanism but different structure |

| N-(Piperidin-4-yl)acetamide | Analgesic properties | Different target interactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.